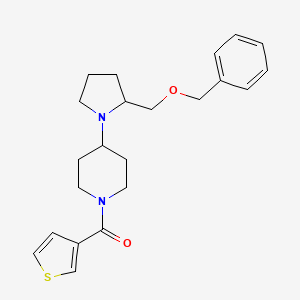
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as BPTM, is a chemical compound that has been studied for its potential applications in scientific research. BPTM is a member of the piperidine class of compounds and has been shown to have a number of interesting properties that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates Synthesis : A study focused on synthesizing boric acid ester intermediates with benzene rings, including compounds related to the requested chemical structure. These intermediates were obtained through a three-step substitution reaction. Structural confirmation was performed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction, followed by crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further elucidated the molecular structures, showing consistency with X-ray diffraction results. This research aids in understanding the structural aspects and physicochemical properties of such compounds (P.-Y. Huang et al., 2021).
Theoretical Calculations and Characterization
- Thermal and Optical Properties : Another study synthesized a compound similar in structure and performed thermal, optical, etching, and structural studies along with theoretical calculations. The compound exhibited stability in a specific temperature range, with properties characterized by various spectroscopic techniques and single crystal X-ray diffraction. The study provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the reactivity and interaction of such compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on the synthesis of new pyridine derivatives, including compounds structurally related to your query, was conducted to assess antimicrobial activity. These studies are crucial for identifying potential therapeutic applications of synthesized compounds against various strains of bacteria and fungi. The structure-activity relationship provides valuable insights for medicinal chemistry and drug development (N. Patel et al., 2011).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonist : A study on the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor offered insights into the conformational analysis and pharmacophore models. Such research helps in understanding the binding interactions and activity profile of compounds on specific receptors, which is crucial for drug design and development (J. Shim et al., 2002).
Propriétés
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-22(19-10-14-27-17-19)23-12-8-20(9-13-23)24-11-4-7-21(24)16-26-15-18-5-2-1-3-6-18/h1-3,5-6,10,14,17,20-21H,4,7-9,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRDXZJWACQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CSC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)
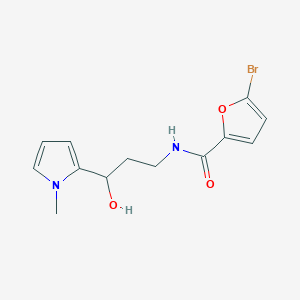
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)
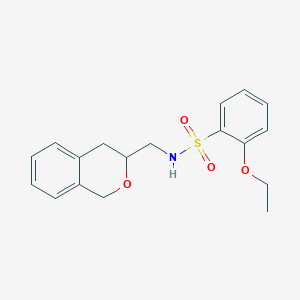
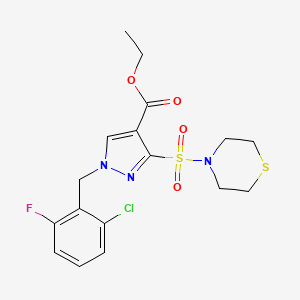

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)
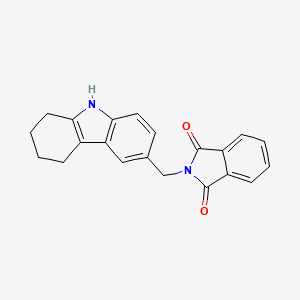
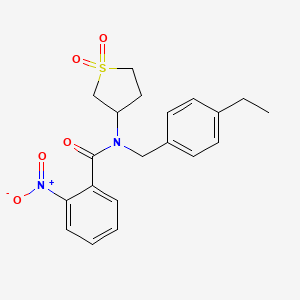

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
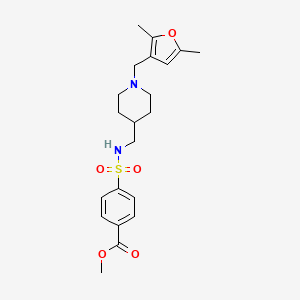
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)